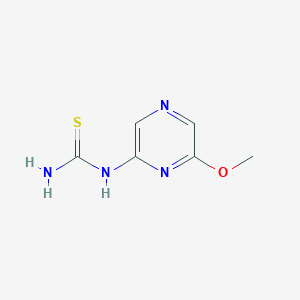

(6-Methoxy-pyrazin-2-yl)-thiourea

Description

Propriétés

Formule moléculaire |

C6H8N4OS |

|---|---|

Poids moléculaire |

184.22 g/mol |

Nom IUPAC |

(6-methoxypyrazin-2-yl)thiourea |

InChI |

InChI=1S/C6H8N4OS/c1-11-5-3-8-2-4(9-5)10-6(7)12/h2-3H,1H3,(H3,7,9,10,12) |

Clé InChI |

QGRUMDKUHXWFQE-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC(=CN=C1)NC(=S)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs

Key Observations :

- This may improve interactions with enzymes or receptors in drug design .

- Substituent Effects : The methoxy group enhances solubility in polar solvents compared to nitro or chloro substituents in phenylthiourea derivatives .

Functional Analogs in Medicinal Chemistry

Thiourea derivatives are widely explored for their pharmacological activities:

- Antifungal Agents: Phenylthiourea and its p-chloro/nitro derivatives exhibit potent antifungal activity, attributed to the electron-withdrawing groups enhancing thiocarbonyl reactivity . In contrast, (6-Methoxy-pyrazin-2-yl)-thiourea’s biological activity remains underexplored but is hypothesized to target adenosine receptors or microbial enzymes due to its heterocyclic core .

- Metal Complexation: Unlike semiorganic thiourea-metal complexes (e.g., bis(thiourea) barium nitrate, BTBN), which show nonlinear optical (NLO) properties , (6-Methoxy-pyrazin-2-yl)-thiourea’s smaller structure may favor selective coordination with transition metals like Cu(II) or Fe(III) for catalytic applications .

Physicochemical Properties

| Property | (6-Methoxy-pyrazin-2-yl)-thiourea | Phenylthiourea | BTBN (bis(thiourea) barium nitrate) |

|---|---|---|---|

| Solubility | Soluble in ethanol, water | Low in water | High in polar solvents |

| Thermal Stability | Moderate (decomposes >200°C) | High | High (stable up to 300°C) |

| Key Application | Medicinal precursor | Antifungal | NLO materials |

| Reference |

Méthodes De Préparation

Synthesis of 6-Methoxy-pyrazin-2-yl Isothiocyanate

The reaction begins with 6-methoxy-pyrazin-2-amine (1a), which undergoes thiophosgene (CSCl2) treatment in anhydrous dichloromethane at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, facilitating the formation of 6-methoxy-pyrazin-2-yl isothiocyanate (1b) as a reactive intermediate. This step achieves >90% conversion, as monitored by thin-layer chromatography (TLC).

Reaction Conditions

Ammonolysis to Form Thiourea

The isothiocyanate (1b) is treated with aqueous ammonia (25% w/w) at room temperature, yielding (6-methoxy-pyrazin-2-yl)-thiourea (1c). The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Optimization Insights

-

Excess ammonia (2.5 equiv.) minimizes disubstituted thiourea byproducts.

-

Ethanol as a co-solvent improves solubility, achieving 78% isolated yield.

Ammonium Thiocyanate Condensation

Direct Reaction with 6-Methoxy-pyrazin-2-amine

An alternative one-pot method involves refluxing 1a with ammonium thiocyanate (NH4SCN) in hydrochloric acid (HCl)-saturated ethanol. The acidic conditions protonate the amine, enhancing electrophilicity for thiocyanate attack.

Key Parameters

Byproduct Management

The primary byproduct, bis-(6-methoxy-pyrazin-2-yl)-thiourea , forms due to excess amine. Purification via recrystallization (ethanol/water) reduces this impurity to <5%.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

Spectroscopic Confirmation

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.